5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine 5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 1039899-32-5
VCID: VC2782875
InChI: InChI=1S/C9H7F2N3O2/c10-8(11)15-6-3-1-2-5(4-6)7-13-14-9(12)16-7/h1-4,8H,(H2,12,14)
SMILES: C1=CC(=CC(=C1)OC(F)F)C2=NN=C(O2)N
Molecular Formula: C9H7F2N3O2
Molecular Weight: 227.17 g/mol

5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine

CAS No.: 1039899-32-5

Cat. No.: VC2782875

Molecular Formula: C9H7F2N3O2

Molecular Weight: 227.17 g/mol

* For research use only. Not for human or veterinary use.

5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine - 1039899-32-5

Specification

CAS No. 1039899-32-5
Molecular Formula C9H7F2N3O2
Molecular Weight 227.17 g/mol
IUPAC Name 5-[3-(difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine
Standard InChI InChI=1S/C9H7F2N3O2/c10-8(11)15-6-3-1-2-5(4-6)7-13-14-9(12)16-7/h1-4,8H,(H2,12,14)
Standard InChI Key RTPDFGVNFYKDBW-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OC(F)F)C2=NN=C(O2)N
Canonical SMILES C1=CC(=CC(=C1)OC(F)F)C2=NN=C(O2)N

Introduction

Chemical Structure and Properties

5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine (CAS No. 1039899-32-5) is a heterocyclic compound featuring a 1,3,4-oxadiazole core with a 3-(difluoromethoxy)phenyl group at position 5 and an amino group at position 2. The molecular structure includes three nitrogen atoms from the oxadiazole ring and amino group, creating potential hydrogen bonding sites that may contribute to its biological interactions.

Molecular and Physical Properties

The compound is characterized by specific molecular and physical properties that influence its behavior in chemical reactions and biological systems, as presented in Table 1.

Table 1: Molecular and Physical Properties of 5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine

PropertyValueSource
Molecular FormulaC₉H₇F₂N₃O₂
Molecular Weight227.17 g/mol
Boiling Point371.6±52.0 °C (Predicted)
Density1.406±0.06 g/cm³ (Predicted)
pKa-1.42±0.26 (Predicted)
Physical FormSolid
Tautomeric FormsOxadiazole and open-chain forms

Chemical Identifiers

For research and reference purposes, various chemical identifiers are associated with this compound, facilitating its identification in chemical databases and literature.

Table 2: Chemical Identifiers of 5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine

Identifier TypeValue
CAS Number1039899-32-5
Standard InChIInChI=1S/C9H7F2N3O2/c10-8(11)15-6-3-1-2-5(4-6)7-13-14-9(12)16-7/h1-4,8H,(H2,12,14)
Standard InChIKeyRTPDFGVNFYKDBW-UHFFFAOYSA-N
Canonical SMILESFC(Oc1cccc(c1)c1nnc(o1)N)F
PubChem Compound ID28973956

Structural Features and Conformational Analysis

The 1,3,4-oxadiazole ring in this compound is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom arranged in a specific sequence. This arrangement contributes to the compound's aromaticity, though with reduced aromaticity compared to furan due to the presence of two nitrogen atoms replacing two –CH= groups .

Bonding and Electronic Configuration

The 1,3,4-oxadiazole core exhibits specific bond lengths that influence its reactivity and stability. Based on similar compounds like 5-phenyl-1,3,4-oxadiazol-2-amine, the C-O bond lengths in the oxadiazole ring are approximately 1.369 Å and 1.364 Å, while the C=N bond lengths are approximately 1.285 Å and 1.289 Å . These bond characteristics contribute to the compound's electronic distribution and its interaction with biological targets.

The difluoromethoxy group (-OCF₂H) attached to the phenyl ring introduces unique electronic properties due to the electronegative fluorine atoms, which can affect the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Synthesis Methods

The synthesis of 5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine typically involves multiple steps, beginning with appropriate precursors and employing established synthetic approaches for creating the oxadiazole ring system.

General Synthetic Routes

Based on the general synthetic routes for similar compounds, the synthesis of 5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine likely involves the following key steps:

  • Preparation of 3-(difluoromethoxy)benzoic acid or its derivatives as starting materials

  • Conversion to hydrazide through esterification followed by hydrazinolysis

  • Reaction with appropriate reagents to form the oxadiazole ring

  • Purification steps to obtain the final compound

Specific Synthetic Approach

A specific synthetic pathway may involve the condensation of 3-(difluoromethoxy)benzoic acid hydrazide with appropriate reagents like cyanogen bromide or semicarbazide under specific reaction conditions, followed by cyclization to form the 1,3,4-oxadiazole ring with an amino group at position 2 .

Alternatively, based on synthetic methods for similar compounds, the synthesis could proceed via:

  • Reaction of 3-(difluoromethoxy)benzoic acid with semicarbazide in the presence of phosphorus oxychloride

  • Cyclization with potassium hydroxide to form the oxadiazole ring system

  • Purification to obtain the final product

Biological ActivitySupporting Evidence
Antimicrobial1,3,4-oxadiazole derivatives have shown antibacterial and antifungal properties
Anti-inflammatoryOxadiazole compounds demonstrate anti-inflammatory effects in various models
AnticancerSeveral oxadiazole derivatives exhibit antiproliferative activities against cancer cell lines
Cholinesterase Inhibition5-aryl-1,3,4-oxadiazol-2-amines have demonstrated inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)
AntioxidantOxadiazole compounds have shown free radical scavenging capabilities
AnticonvulsantSome oxadiazole derivatives demonstrate anticonvulsant properties
Enzyme InhibitoryInhibitory effects against various enzymes, including tyrosinase, amylase, and glucosidase

Structure-Activity Relationships

The presence of specific structural features in 5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine may contribute to its biological activities:

  • The 1,3,4-oxadiazole ring serves as a bioisostere of amides and esters, potentially enhancing pharmacological activity through hydrogen bonding interactions with receptors .

  • The difluoromethoxy group (-OCF₂H) can:

    • Improve metabolic stability by reducing oxidative metabolism

    • Enhance membrane permeability due to its lipophilicity

    • Provide unique hydrogen bonding capabilities due to the weakly acidic C-H bond

  • The amino group at position 2 of the oxadiazole ring can participate in hydrogen bonding as both donor and acceptor, potentially enhancing target binding affinity .

Research Applications and Significance

The unique structural features and potential biological activities of 5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine suggest various research applications and significance in medicinal chemistry and drug discovery.

Medicinal Chemistry Applications

This compound may serve as a valuable scaffold for developing novel bioactive compounds, particularly in the following therapeutic areas:

  • Antimicrobial Agents: The oxadiazole core with appropriate substitutions has shown promising antimicrobial activities, suggesting potential applications in developing new antibacterial or antifungal agents .

  • Enzyme Inhibitors: Similar to related compounds, 5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine may exhibit inhibitory effects against various enzymes, making it a potential starting point for developing therapeutic enzyme inhibitors .

  • Neurological Agents: The potential cholinesterase inhibitory activity suggests applications in developing compounds for neurological conditions like Alzheimer's disease or other forms of dementia .

Chemical Biology Tools

In addition to therapeutic applications, this compound may serve as a chemical tool for studying biological processes:

  • Fluorescent Probes: The fluorescent properties of some oxadiazole derivatives suggest potential applications as cellular imaging agents. For instance, 5-phenyl-1,3,4-oxadiazol-2-amine can serve as a pH indicator in acidic environments due to its fluorescence properties .

  • Biochemical Probes: The compound may be used to probe specific protein-ligand interactions, particularly those involving enzymes where oxadiazole derivatives have shown inhibitory effects .

SupplierProduct NumberPackagingPrice (USD)
TRCD44678350 mg$175
AK Scientific3762DD100 mg$310
American Custom Chemicals CorporationHCH00979701 g (95.00% purity)$1,070.84
American Custom Chemicals CorporationHCH00979702.5 g (95.00% purity)$1,635.30
American Custom Chemicals CorporationHCH00979705 g (95.00% purity)$2,181.31

Comparative Analysis with Related Compounds

To better understand the potential significance of 5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine, a comparison with structurally related compounds provides valuable insights into the effects of different substituents on physical properties and biological activities.

Table 5: Comparison with Related Oxadiazole Compounds

CompoundStructural DifferenceNotable PropertiesBiological Activities
5-Phenyl-1,3,4-oxadiazol-2-amineNo difluoromethoxy groupMP: 237-242°C; crystalline structureForms hydrogen bonds that create double-stranded chains
5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amineContains trifluoromethyl instead of (difluoromethoxy)phenylMore electron-withdrawing effect; higher aciditySimilar to other oxadiazole derivatives
5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amineTrifluoromethoxy group at para positionDifferent electronic distribution and lipophilicityPotential similar bioactivities to the title compound
N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amineContains pyridinyl group and N-dodecyl chainHigher lipophilicity; increased molecular weightAChE inhibitor (IC₅₀ = 50.22 μM); BChE inhibitor (IC₅₀ = 223.03 μM)

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